molecular formula C18H12ClNO B14316633 1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one CAS No. 113231-78-0

1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one

Cat. No.: B14316633
CAS No.: 113231-78-0
M. Wt: 293.7 g/mol
InChI Key: XTDAKXFKSWBTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a quinoline ring substituted with a chlorine atom at the 2-position and a phenylprop-2-en-1-one moiety at the 3-position.

Preparation Methods

The synthesis of 1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroquinoline and benzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-chloroquinoline and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 2-chloro-3-(phenylmethylene)quinoline.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The compound can participate in further condensation reactions with various aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or silver nanoparticles.

Mechanism of Action

The mechanism of action of 1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline ring system allows it to intercalate into DNA, thereby inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility.

Properties

CAS No.

113231-78-0

Molecular Formula

C18H12ClNO

Molecular Weight

293.7 g/mol

IUPAC Name

1-(2-chloroquinolin-3-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H12ClNO/c19-18-15(12-14-8-4-5-9-16(14)20-18)17(21)11-10-13-6-2-1-3-7-13/h1-12H

InChI Key

XTDAKXFKSWBTCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3N=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.